
1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide, also known as CX717, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cognitive enhancement. This compound belongs to the class of ampakines, which are known to modulate the activity of the AMPA receptors in the brain.
作用機序
1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide works by increasing the activity of the AMPA receptors in the brain. This leads to an increase in the release of glutamate, which is a neurotransmitter that is involved in synaptic plasticity and memory formation. The increased activity of the AMPA receptors also leads to an increase in the number of AMPA receptors on the surface of the neurons, which further enhances synaptic plasticity.
Biochemical and Physiological Effects:
1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the release of glutamate in the hippocampus, which is a region of the brain that is involved in memory formation. It has also been shown to increase the expression of genes that are involved in synaptic plasticity and memory formation.
実験室実験の利点と制限
One of the advantages of 1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide is that it has a relatively long half-life, which allows for sustained effects on cognitive function. It also has a good safety profile and has been well-tolerated in animal studies. However, one of the limitations of 1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide is that it can be difficult to administer in precise doses, which can make it challenging to study its effects in a laboratory setting.
将来の方向性
There are a number of potential future directions for research on 1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide. One area of interest is the development of more precise dosing methods, which would allow for more accurate studies of its effects on cognitive function. Another area of interest is the development of more potent ampakines that could have even greater effects on cognitive function. Additionally, there is interest in studying the long-term effects of 1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide on cognitive function and brain health. Finally, there is potential for the development of 1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide as a therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease.
合成法
The synthesis of 1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide involves the reaction of 1-(2,6-dimethylphenyl)piperidine-4-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The resulting compound is then purified through recrystallization. This synthesis method has been successfully replicated in various research studies.
科学的研究の応用
1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide has been extensively studied for its potential applications in cognitive enhancement. In animal studies, it has been shown to improve learning and memory, increase attention span, and enhance cognitive flexibility. These effects are believed to be due to its ability to modulate the activity of the AMPA receptors in the brain, which are involved in synaptic plasticity and memory formation.
特性
IUPAC Name |
1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-5-4-6-12(2)15(11)17-16(20)14-7-9-18(10-8-14)13(3)19/h4-6,14H,7-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTNUPQYEPIYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
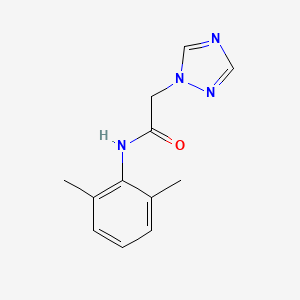
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
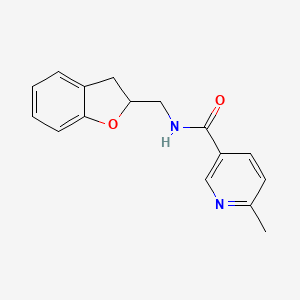
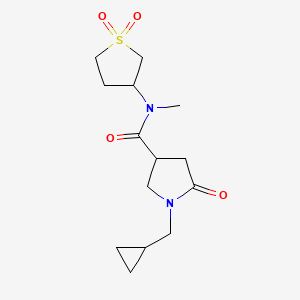
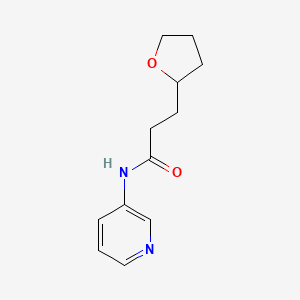
![1-[4-(1-Phenylpyrazole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7511393.png)


![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
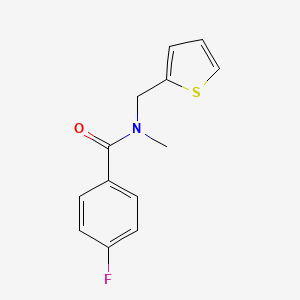
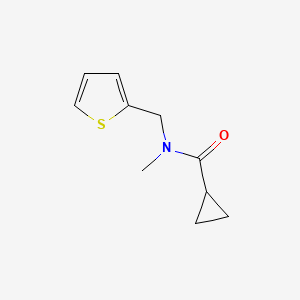
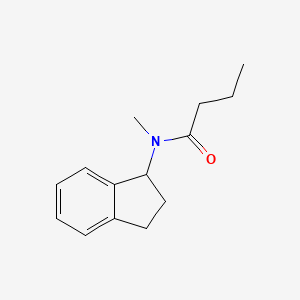
![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)